molecular formula C12H16N2 B12968664 2-(tert-Butyl)-1H-indol-4-amine

2-(tert-Butyl)-1H-indol-4-amine

Cat. No.: B12968664
M. Wt: 188.27 g/mol
InChI Key: ZPEPKDZMHJBFAV-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-1H-indol-4-amine is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. The tert-butyl group attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Vilsmeier formylation of 4-bromo-1H-indole, followed by reduction and protection steps . The reaction conditions often include the use of reagents such as sodium borohydride for reduction and tert-butyl(dimethyl)silyl chloride for protection.

Industrial Production Methods

Industrial production methods for 2-(tert-Butyl)-1H-indol-4-amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-1H-indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like methanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl or acyl groups to the indole ring.

Scientific Research Applications

2-(tert-Butyl)-1H-indol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The tert-butyl group enhances the compound’s binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

  • 2-(tert-Butyl)-1H-indole
  • 2-(tert-Butyl)-1H-indol-3-amine
  • 2-(tert-Butyl)-1H-indol-5-amine

Uniqueness

What sets 2-(tert-Butyl)-1H-indol-4-amine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The position of the tert-butyl group on the indole ring influences its reactivity and interaction with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-tert-butyl-1H-indol-4-amine

InChI

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,13H2,1-3H3

InChI Key

ZPEPKDZMHJBFAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=CC=C2N1)N

Origin of Product

United States

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